

H-Glu(Met-OH)-OH CAS number and supplier information.

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Compound of Interest

Compound Name: *H-Glu(Met-OH)-OH*

Cat. No.: *B106599*

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An In-depth Technical Guide to **H-Glu(Met-OH)-OH** (γ -Glutamyl-methionine sulfoxide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Glu(Met-OH)-OH, also known as γ -glutamyl-methionine sulfoxide, is a dipeptide of significant interest in various scientific fields. This guide provides a comprehensive overview of its chemical properties, supplier information, synthesis, and its roles in taste perception and cellular processes. Detailed experimental protocols and conceptual diagrams are included to facilitate further research and application in drug development and food science.

Chemical Identity and Supplier Information

H-Glu(Met-OH)-OH is the sulfoxide derivative of the dipeptide γ -glutamyl-methionine. The oxidation of the methionine residue introduces a chiral center at the sulfur atom, resulting in two diastereomers.

Chemical Data

Property	Value
CAS Number	17663-87-5
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅ S
Molecular Weight	278.33 g/mol
Alternative Names	γ-Glutamyl-methionine sulfoxide, Gamma-L-Glutamyl-L-methionine sulfoxide

Supplier Information

Supplier	Product Name	Catalog Number
Bachem AG	H-Glu(Met-OH)-OH	4000709
MedChemExpress	H-Glu(Met-OH)-OH	HY-145779
Fisher Scientific	Bachem H-Glu(Met-OH)-OH	NC1234567

Note: Availability and catalog numbers are subject to change. Please verify with the supplier.

Synthesis of γ-Glutamyl Peptides

The synthesis of γ-glutamyl peptides, including the parent compound γ-glutamyl-methionine, can be achieved through several methods. A general and efficient one-pot procedure for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been reported.[\[1\]](#)

Experimental Protocol: Two-Step, One-Pot Synthesis

This method involves the acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride, followed by the removal of the protecting group.[\[1\]](#)

Step 1: Preparation of N-phthaloyl-L-glutamic acid anhydride

- L-glutamic acid is reacted with phthalic anhydride at 140°C, with the removal of water by distillation.

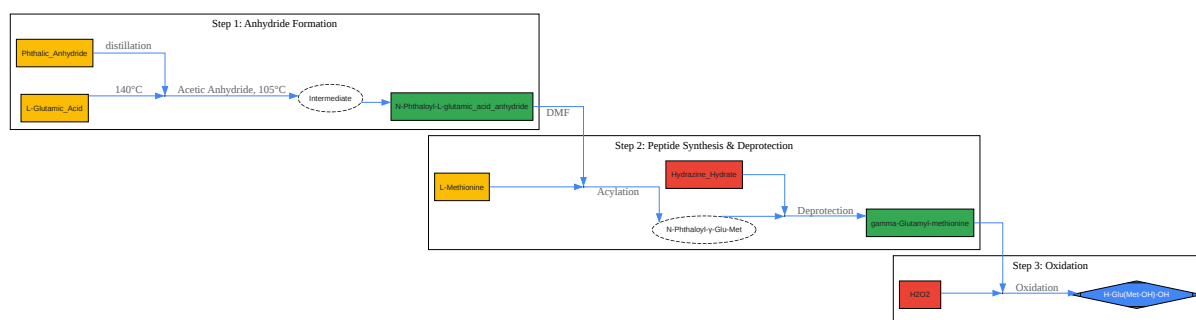
- Acetic anhydride is then added, and the reaction is continued at 105°C to yield N-phthaloyl-L-glutamic acid anhydride.

Step 2: Synthesis of γ -Glutamyl-methionine

- N-phthaloyl-L-glutamic acid anhydride is dissolved in N,N-dimethylformamide (DMF).
- L-methionine is added to the solution and stirred at room temperature.
- After the acylation is complete, hydrazine hydrate is added to the reaction mixture to remove the N-phthaloyl protecting group.
- The final product, γ -glutamyl-methionine, is precipitated and purified.

Oxidation to **H-Glu(Met-OH)-OH**: The resulting γ -glutamyl-methionine can be selectively oxidized to its sulfoxide form using mild oxidizing agents like hydrogen peroxide under controlled conditions. The extent of oxidation can be monitored using techniques like liquid chromatography-mass spectrometry (LC-MS).^[2]

Synthesis Workflow



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Caption: Workflow for the synthesis of **H-Glu(Met-OH)-OH**.

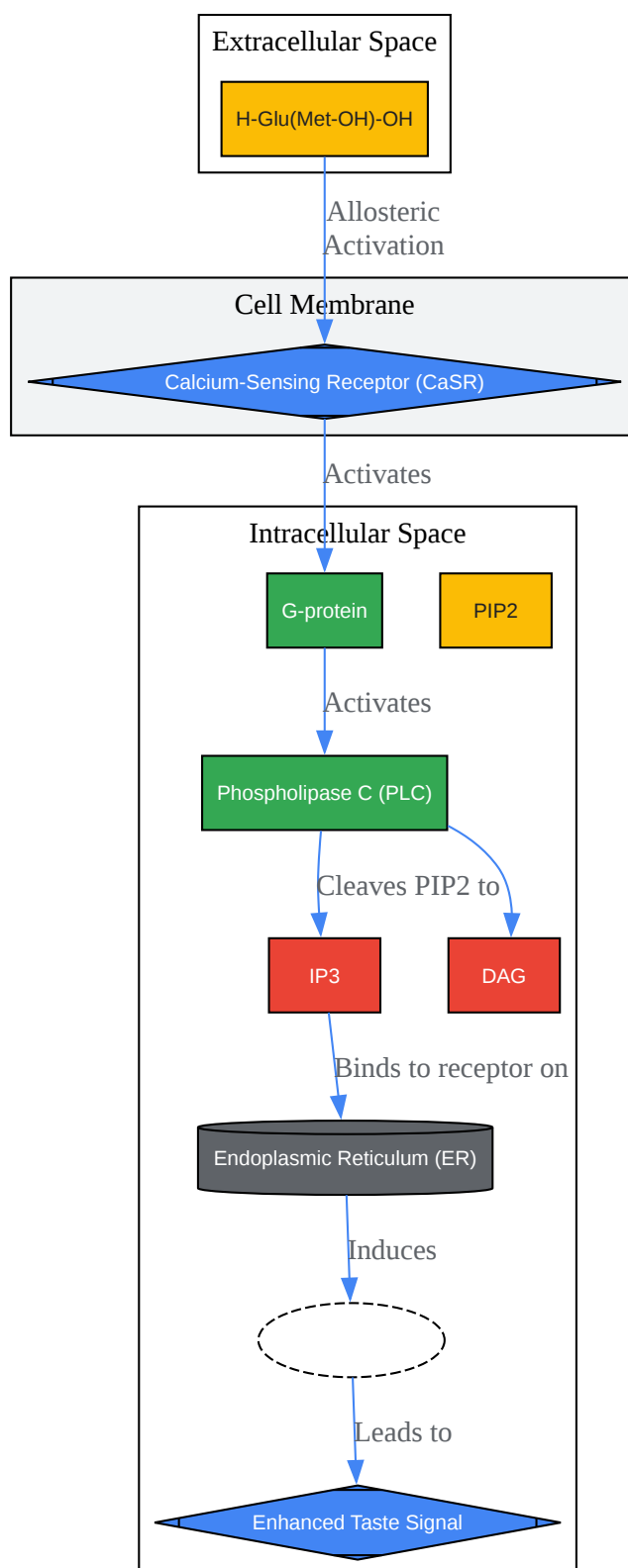
Role in Taste Perception: The "Kokumi" Sensation

H-Glu(Met-OH)-OH and other γ-glutamyl peptides are known as "kokumi" substances.[3][4] They do not have a distinct taste on their own but enhance the five basic tastes (sweet, salty, sour, bitter, and umami) by imparting a sense of richness, mouthfulness, and continuity.[4]

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Activation

The "kokumi" sensation is primarily mediated through the allosteric activation of the calcium-sensing receptor (CaSR), which is expressed in taste bud cells.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway



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Caption: "Kokumi" taste signaling pathway via CaSR activation.

Experimental Protocol: Sensory Evaluation

- **Panelist Training:** Train a panel of sensory experts to recognize and rate the intensity of "kokumi" characteristics (e.g., thickness, mouthfulness, continuity).
- **Sample Preparation:** Prepare solutions of basic tastes (e.g., 0.5% monosodium glutamate for umami) with and without the addition of **H-Glu(Met-OH)-OH** at various concentrations.
- **Evaluation:** Panelists taste and rate the samples for the intensity of the basic taste and the "kokumi" attributes.
- **Data Analysis:** Statistically analyze the sensory data to determine the effect of **H-Glu(Met-OH)-OH** on taste perception.

Biological Significance: Methionine Oxidation and Cellular Regulation

The reversible oxidation of methionine to methionine sulfoxide (MetO) is a crucial post-translational modification involved in regulating protein function and protecting against oxidative stress.[7] Methionine residues can act as antioxidants, scavenging reactive oxygen species (ROS) to protect other critical residues and proteins from oxidative damage.[8]

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide back to methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, primarily MsrA and MsrB, which are specific for the S and R diastereomers of MetO, respectively.[9] This enzymatic repair mechanism highlights the importance of the methionine oxidation-reduction cycle in cellular homeostasis.

Experimental Protocol: In Vitro Antioxidant Assay

- **Reaction Mixture:** Prepare a reaction mixture containing a model peptide or protein susceptible to oxidation.
- **Induction of Oxidation:** Induce oxidation using a source of ROS, such as H₂O₂.
- **Treatment:** In parallel experiments, add **H-Glu(Met-OH)-OH** or its parent compound, γ -glutamyl-methionine, to the reaction mixture.

- Analysis: Use LC-MS to quantify the extent of oxidation of the target peptide/protein in the presence and absence of the test compounds. A reduction in the oxidation of the target molecule in the presence of the γ -glutamyl dipeptides would indicate their antioxidant activity.

Relevance in Drug Development

The unique properties of γ -glutamyl peptides, such as their resistance to gastrointestinal digestion due to the γ -linkage, make them interesting candidates for drug delivery and development.[5] The modulation of the CaSR by these peptides also presents therapeutic opportunities, as this receptor is involved in various physiological processes beyond taste. Furthermore, understanding the role of methionine oxidation and the Msr system in disease pathogenesis, particularly in age-related and neurodegenerative disorders, could open new avenues for therapeutic intervention.[10]

Conclusion

H-Glu(Met-OH)-OH is a multifaceted dipeptide with significant implications in food science and cellular biology. Its role as a "kokumi" taste enhancer is well-documented and mechanistically linked to the activation of the calcium-sensing receptor. Beyond its sensory properties, the reversible oxidation of its methionine residue places it within the critical cellular framework of antioxidant defense and redox regulation. The provided experimental frameworks and conceptual diagrams offer a foundation for researchers to further explore the synthesis, applications, and biological functions of this intriguing molecule.

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